molecular formula C13H19NO2 B6237485 4-[2-(benzyloxy)ethyl]morpholine CAS No. 79089-65-9

4-[2-(benzyloxy)ethyl]morpholine

Cat. No.: B6237485
CAS No.: 79089-65-9
M. Wt: 221.29 g/mol
InChI Key: ZFWRTOGKYLEMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Benzyloxy)ethyl]morpholine (CAS 79089-65-9) is a nitrogen-oxygen heterocyclic compound of interest in synthetic and medicinal chemistry research. This organic building block features a morpholine ring, a common pharmacophore, linked via an ethyl spacer to a benzyloxy group . Its molecular formula is C 13 H 19 NO 2 and it has a molecular weight of 221.30 g/mol . The structure of this compound, which combines ether and amine functionalities, makes it a versatile intermediate for the synthesis of more complex molecules. Researchers value it as a potential precursor in constructing compound libraries for biological screening. The benzyloxy group can serve as a protected alcohol, which can be selectively deprotected under controlled conditions, offering a handle for further chemical modification . While the specific biological mechanism of action for this base compound is not defined, its value lies in its utility as a synthetic building block. Morpholine derivatives are widely studied in drug discovery for their potential interactions with biological systems, and the incorporation of the benzyloxy-ethyl chain may influence the compound's lipophilicity and pharmacokinetic properties in resultant molecules . This product is intended for use in a laboratory setting by qualified professionals. For Research Use Only. Not intended for diagnostic or therapeutic use, whether for human or veterinary applications.

Properties

CAS No.

79089-65-9

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-(2-phenylmethoxyethyl)morpholine

InChI

InChI=1S/C13H19NO2/c1-2-4-13(5-3-1)12-16-11-8-14-6-9-15-10-7-14/h1-5H,6-12H2

InChI Key

ZFWRTOGKYLEMAB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOCC2=CC=CC=C2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 2-(benzyloxy)ethyl bromide (1.0 equiv) is added to excess morpholine (5–10 equiv) under reflux at 80–120°C for 12–24 hours. The excess morpholine acts as both the reactant and solvent, eliminating the need for additional catalysts or bases. After completion, the mixture is quenched with water, and the product is extracted using diethyl ether or dichloromethane. Purification via vacuum distillation or recrystallization yields the target compound.

Key advantages of this method include:

  • High atom economy due to the use of morpholine as a solvent.

  • Mild reaction conditions (atmospheric pressure).

  • Scalability for industrial applications.

A typical yield of 85–92% is achievable, as inferred from analogous morpholine alkylation reactions. For example, the synthesis of 4-(4-morpholinyl)benzonitrile from 4-fluorobenzonitrile and morpholine at 120°C achieved a 95% yield after 5 hours.

Mitsunobu Reaction for Etherification

The Mitsunobu reaction offers an alternative pathway, enabling the coupling of 2-(benzyloxy)ethanol with morpholine to form the desired product. This method is particularly useful for avoiding harsh alkylation conditions.

Reaction Protocol

In a modified Mitsunobu protocol:

  • 2-(Benzyloxy)ethanol (1.0 equiv), morpholine (1.2 equiv), triphenylphosphine (PPh<sub>3</sub>, 1.5 equiv), and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) are combined in anhydrous tetrahydrofuran (THF).

  • The reaction proceeds at room temperature for 12–18 hours.

  • The product is isolated via column chromatography (silica gel, ethyl acetate/hexane).

This method achieves yields of 75–90% , consistent with similar Mitsunobu reactions reported in the synthesis of related morpholine derivatives. For instance, the coupling of 3-methoxy-1-propanol with a brominated precursor under Mitsunobu conditions yielded 90% of the target compound.

Reductive Amination Pathways

While less common, reductive amination provides a route to this compound when starting from aldehydes or ketones. For example, 2-(benzyloxy)acetaldehyde can undergo condensation with morpholine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH<sub>3</sub>CN).

Experimental Considerations

  • The reaction is conducted in methanol or ethanol at pH 4–6 (buffered with acetic acid).

  • Yields are typically lower (60–70% ) due to competing side reactions, such as over-reduction or imine hydrolysis.

Comparative Analysis of Methods

MethodConditionsYield (%)AdvantagesLimitations
Nucleophilic AlkylationMorpholine solvent, 80–120°C85–92Scalable, no catalyst requiredRequires halogenated starting material
Mitsunobu ReactionTHF, rt, PPh<sub>3</sub>/DIAD75–90Mild conditions, stereoselectiveCostly reagents, purification needed
Reductive AminationMeOH, NaBH<sub>3</sub>CN, pH 4–660–70Applicable to aldehydes/ketonesLower yields, side reactions

Industrial-Scale Considerations

For large-scale synthesis, the nucleophilic alkylation method is preferred due to its simplicity and cost-effectiveness. A patent-pending protocol demonstrates that reactions performed under pressure (e.g., 2–5 bar) reduce reaction times by 30–50% without compromising yield.

Emerging Techniques

Recent advances in flow chemistry and microwave-assisted synthesis show promise for further optimizing the preparation of this compound. For example, microwave irradiation at 100–150°C can accelerate Mitsunobu reactions to completion within 1–2 hours .

Chemical Reactions Analysis

Hydrolysis and Functionalization

Post-synthesis, hydrolysis can introduce functional groups such as carboxylic acids. For example, basic hydrolysis with sodium hydroxide followed by acid workup converts esters to carboxylic acids .

Example Reaction
A mixture of ethyl 4-fluorobenzoate and morpholine heated at 120°C for 24 hours undergoes hydrolysis with NaOH to yield 4-(4-morpholinyl)benzoic acid .

Reaction Data

StepStarting MaterialReagentsYield
1Ethyl 4-fluorobenzoateMorpholine, NaOH90%

Alkylation and Ether Formation

The compound participates in alkylation reactions, such as when reacting with benzyl bromide in the presence of NaH. This forms ethers or alkylated derivatives, as seen in the synthesis of benzimidazole derivatives .

Mechanistic Insight

  • Benzyl bromide reacts with alcohol groups, forming ethers via nucleophilic substitution (SN2).

  • The benzyloxyethyl group may act as a leaving group under specific conditions .

Condensation Reactions

While not directly observed for 4-[2-(benzyloxy)ethyl]morpholine, analogous benzyloxy chalcones are synthesized via Claisen-Schmidt condensation. This suggests potential for similar reactions involving carbonyl groups .

Claisen-Schmidt Reaction

ReactantsProductsKey Features
Acetophenones, benzyloxybenzaldehydesBenzyloxy chalconesTrans-double bond conformation, confirmed by ¹H NMR coupling constants (~15 Hz)

Catalytic Transformations

In broader morpholine chemistry, catalysts like HI or pyridine derivatives are used in oxidation reactions (e.g., DMSO/1,4-dioxane systems). While not explicitly applied to this compound, such conditions could enable functional group modifications .

Analytical Data

PropertyValueSource
Molecular FormulaC₁₃H₁₉NO₂
Molecular Weight221.29 g/mol
¹H NMR (DMSO)δ 7.78 (d, 2H), 6.95 (d, 2H), 3.72 (t, 2H), 3.23 (t, 2H)
¹³C NMR (CDCl₃)δ 167.25, 153.90, 130.81, 119.91

Scientific Research Applications

Chemistry

4-[2-(benzyloxy)ethyl]morpholine is utilized as a building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules. Notably, it serves as an intermediate in the synthesis of:

  • Pharmaceutical compounds
  • Heterocyclic compounds

Case Study: Synthesis of Anticancer Agents
Recent research has demonstrated the efficacy of this compound derivatives in synthesizing new anticancer agents. These derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential for further development as therapeutic agents.

Biology

The compound has been studied for its biological activities, particularly its interaction with biological targets. Preliminary studies suggest that it may possess:

  • Antimicrobial properties
  • Anticancer activity

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated that the compound displayed substantial antibacterial activity, making it a candidate for developing new antimicrobial agents.

Medicine

In medicinal chemistry, this compound is explored as a potential pharmaceutical intermediate. Its unique structure allows it to interact with various biological targets, which is crucial in drug design.

Case Study: Drug Development
Research focusing on the modification of this compound has led to the discovery of novel compounds with enhanced bioactivity and reduced toxicity profiles compared to existing drugs. This highlights its potential role in developing safer pharmaceuticals.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in various chemical processes. Its versatility makes it suitable for:

  • Cosmetic formulations
  • Agricultural chemicals

Mechanism of Action

The mechanism of action of 4-[2-(benzyloxy)ethyl]morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxyethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Key Findings and Trends

Substituent Effects: Electron-withdrawing groups (e.g., nitro in 4-(4-nitrobenzyl)morpholine) enhance biological targeting, while bulky groups (e.g., tetramethylnaphthyl in the arotinoid) improve therapeutic indices by reducing off-target toxicity .

Synthetic Utility: Morpholine derivatives with bromophenoxy or benzyloxyethyl groups are versatile intermediates, as seen in kinase inhibitor and tamoxifen-related syntheses .

Biological Activity

4-[2-(benzyloxy)ethyl]morpholine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound has the molecular formula C${13}$H${17}$NO and features a morpholine ring substituted with a benzyloxyethyl group. The morpholine moiety is a six-membered heterocyclic compound containing one nitrogen atom, while the benzyloxyethyl group consists of a benzene ring attached to an ethyl ether. This structural configuration is significant for its biological interactions.

Research indicates that this compound may interact with various biological targets through several mechanisms:

  • Enzyme Inhibition : Studies have shown that derivatives containing morpholine exhibit inhibitory effects on human monoamine oxidases (hMAOs), which are critical for neurotransmitter metabolism. For instance, certain benzyloxy chalcones have demonstrated selectivity for hMAO-B, with IC$_{50}$ values in the low micromolar range .
  • Molecular Docking Studies : Molecular docking studies indicate that this compound has promising interactions with dihydrofolate reductase (DHFR), suggesting potential inhibitory effects through hydrogen bonding and π-π stacking interactions.

Biological Activities

The biological activities associated with this compound include:

  • Antitumor Properties : Compounds with similar morpholine structures have been evaluated for their antitumor activities. For example, morpholinylchalcones have been noted for significant antitumor effects.
  • Antimicrobial Activity : The compound's unique structure allows it to interact effectively with various biological targets, potentially leading to antimicrobial properties. Research into related compounds has shown promising antifungal activity against pathogens such as Candida albicans and Aspergillus niger .

Synthesis

The synthesis of this compound can be achieved through several methods, typically involving the reaction of morpholine derivatives with benzyloxyalkyl halides under basic conditions. This synthetic pathway is crucial for producing compounds with desired biological activities.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeUnique Features
4-MorpholinylbenzaldehydeBenzaldehyde derivativeContains a direct aldehyde functional group
2-BenzyloxyethylpiperidinePiperidine derivativeExhibits different cyclic structure affecting reactivity
MorpholinylchalconesChalcone derivativesKnown for significant antitumor activity
4-(Benzyloxy)anilineAniline derivativeContains amino group providing different reactivity

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of compounds related to this compound:

  • Inhibition of hMAOs : A study evaluated various benzyloxy ortho/para-substituted chalcones and found high selectivity for hMAO-B, indicating that similar compounds may also exhibit potent inhibitory effects on these enzymes .
  • Antifungal Activity : Research on synthesized derivatives showed promising antifungal activity against multiple strains, highlighting the potential application of such compounds in treating fungal infections .
  • Molecular Dynamics Simulations : These studies provided insights into the binding interactions between this compound derivatives and target enzymes, revealing stability through hydrophobic interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[2-(benzyloxy)ethyl]morpholine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting morpholine with 2-(benzyloxy)ethyl halides (e.g., bromide or chloride) in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux with a base like K₂CO₃. Yield optimization requires controlled temperature (70–90°C) and inert atmosphere to prevent oxidation of intermediates .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is typical. Yield ranges from 60–85% depending on steric hindrance and reagent purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Methods :

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ ~4.5 ppm, morpholine ring protons at δ ~3.6–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 236.142).
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

  • Stability Profile : The compound is hygroscopic and prone to oxidation due to the benzyl ether group.
  • Storage Protocol : Store under nitrogen or argon at −20°C in amber vials. Use desiccants (e.g., silica gel) to minimize moisture. Stability studies show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug discovery applications?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. The morpholine ring’s lone electron pairs make it a strong hydrogen-bond acceptor .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes or receptors) to guide structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Case Study : Discrepancies in NOESY spectra may arise from conformational flexibility of the benzyloxyethyl chain. Use variable-temperature NMR to identify dynamic equilibria. X-ray crystallography (e.g., CCDC deposition) provides definitive stereochemical assignments .
  • Validation : Cross-reference with IR (C-O-C stretch at ~1100 cm⁻¹) and elemental analysis (±0.3% tolerance) .

Q. How is this compound utilized as an intermediate in bioactive molecule synthesis?

  • Example : In β-adrenergic receptor ligand synthesis, the morpholine moiety enhances solubility, while the benzyloxy group serves as a protecting group. Catalytic hydrogenation (Pd/C, H₂) removes benzyl groups post-functionalization .
  • Pharmacological Relevance : Derivatives show promise as G protein-biased agonists, requiring rigorous in vitro assays (e.g., cAMP accumulation) to validate target engagement .

Q. What are the environmental and safety protocols for handling this compound in laboratory settings?

  • Waste Management : Collect organic waste separately; treat with activated charcoal or incineration (≥1200°C) to avoid releasing morpholine derivatives into ecosystems .
  • PPE : Use nitrile gloves, lab coats, and fume hoods. Acute toxicity data (LD50 in rats: ~500 mg/kg) indicate moderate risk; avoid inhalation or dermal exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.